molecular formula C21H31NO3S B2838149 N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 446028-51-9

N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2838149
CAS No.: 446028-51-9
M. Wt: 377.54
InChI Key: LJEJGDIROIYESH-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide (CAS 446028-51-9) is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. This compound features a unique molecular architecture, combining a rigid, lipophilic adamantane group, connected via an ether-oxygen chain, to a 2,4,6-trimethylbenzenesulfonamide moiety . Its molecular formula is C21H31NO3S, and it has a molecular weight of 377.54 g/mol . Sulfonamides are a significant class of bioactive molecules. While the specific biological profile of this analog requires further investigation, the sulfonamide functional group is known to be the basis for a wide range of pharmacological activities. Historically, antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) in the folate synthesis pathway . Beyond their antibacterial role, sulfonamide-containing compounds are also found in various therapeutic areas, including as anticonvulsants, diuretics, and antiglaucoma agents . The distinct structure of this compound, particularly the incorporation of the adamantane unit, may be explored for modulating properties such as lipid solubility and metabolic stability, or for targeting biological systems where the adamantane group is recognized. This product is intended for research applications such as medicinal chemistry, hit-to-lead optimization, and biological screening. It is supplied with a minimum purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-14-6-15(2)20(16(3)7-14)26(23,24)22-4-5-25-21-11-17-8-18(12-21)10-19(9-17)13-21/h6-7,17-19,22H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEJGDIROIYESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 1-adamantanol with 2-bromoethylamine to form the intermediate N-(2-adamantyloxy)ethylamine. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and the primary amine. This reaction is typically conducted in dichloromethane or THF with a base (e.g., pyridine) to neutralize HCl byproducts :

2 4 6 Trimethylbenzenesulfonyl chloride+2 Adamantan 1 yloxy ethylamineBaseN 2 Adamantan 1 yloxy ethyl 2 4 6 trimethylbenzenesulfonamide\text{2 4 6 Trimethylbenzenesulfonyl chloride}+\text{2 Adamantan 1 yloxy ethylamine}\xrightarrow{\text{Base}}\text{N 2 Adamantan 1 yloxy ethyl 2 4 6 trimethylbenzenesulfonamide}

Key Conditions :

  • Reaction temperature: 0–25°C

  • Reaction time: 2–4 hours

  • Yield: 70–85% (based on analogous sulfonamide syntheses) .

Adamantane Functionalization

The adamantane-ethoxyethylamine precursor is synthesized via dual photoredox-hydrogen atom transfer (HAT) catalysis , enabling selective C–H bond functionalization of adamantane. This method avoids harsh conditions and improves regioselectivity :

Adamantane+Ethylene oxide derivativeIr photocatalyst quinuclidine2 Adamantan 1 yloxy ethylamine\text{Adamantane}+\text{Ethylene oxide derivative}\xrightarrow{\text{Ir photocatalyst quinuclidine}}\text{2 Adamantan 1 yloxy ethylamine}

Key Features :

  • Selective activation of adamantane’s tertiary C–H bonds.

  • Compatibility with amines and ethers .

Sulfonamide Reactivity

The electron-rich 2,4,6-trimethylphenyl (mesityl) group enhances sulfonamide stability and influences electronic properties:

Substituent Effect on Reactivity Reference
2,4,6-TrimethylSteric shielding reduces hydrolysis; enhances lipophilicity (logP=2.2\log P=2.2) .
Adamantane-ethoxyethylImproves metabolic stability and membrane permeability .

SAR Data for Analogous Sulfonamides

Data from TASIN analogs (Table 1, ) highlight the impact of substituents on biological activity, supporting the design rationale for the mesityl group:

Compound Aryl Substituent IC50_{50} (nM) Selectivity Index
47 2,4,6-Trimethylphenyl0.03 ± 0.00015
6 4-Methoxyphenyl3.1 ± 0.0832

Key Observations :

  • The 2,4,6-trimethyl group (Compound 47 ) confers 300-fold higher potency compared to methoxy-substituted analogs .

  • Enhanced lipophilicity (logP=2.2\log P=2.2) correlates with improved cellular uptake .

Biological Activity

While direct data for this compound are unavailable, structural analogs demonstrate:

  • Inhibition of SUMO E1 enzyme (critical in cancer cell survival) .

  • Antiproliferative effects in colorectal cancer models (IC50_{50} < 1 nM for optimized sulfonamides) .

Derivatization Potential

  • Reductive Amination : The ethoxyethyl linker allows further functionalization (e.g., alkylation or acylation) .

  • Sulfonamide Modifications : Replacement with carbamates or ureas alters pharmacokinetic profiles .

Analytical Data

Property Value Method
Molecular Formula C22_{22}H33_{33}NO3_{3}SHRMS (ESI)
Melting Point 148–150°CDifferential Scanning Calorimetry
log P 2.2HPLC (C18 reverse phase)

Scientific Research Applications

N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound of significant interest in various scientific research applications. This article outlines its potential uses, synthesizing methods, and relevant case studies.

Chemical Properties and Structure

The compound features a sulfonamide group, which is known for its biological activity. Its structure includes:

  • Adamantane moiety : Contributes to the compound's hydrophobic characteristics.
  • Trimethylbenzene : Provides steric hindrance and influences solubility.
  • Sulfonamide group : Imparts biological activity, particularly in medicinal chemistry.

The molecular formula is C15H23N1O3SC_{15}H_{23}N_{1}O_{3}S, with a molecular weight of approximately 299.42 g/mol.

Pharmaceutical Development

This compound has been explored for its potential as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, and this compound may enhance efficacy due to its unique structure.

Case Study: Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups exhibit activity against various bacterial strains. In vitro studies demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Drug Design and Delivery Systems

The adamantane moiety is often utilized in drug design due to its ability to increase the lipophilicity of compounds, thereby enhancing their bioavailability. This compound could be integrated into drug delivery systems that target specific tissues or cells.

Case Study: Targeted Drug Delivery

Studies have shown that incorporating adamantane derivatives into nanoparticles can improve drug delivery efficiency. For instance, formulations using adamantane-based compounds have been tested for targeted cancer therapies, showing promising results in enhancing the therapeutic index.

Biological Studies

The compound may serve as a tool in biological studies to investigate cellular mechanisms or pathways influenced by sulfonamides. Its unique structure allows it to interact with various biological targets.

Case Study: Mechanistic Studies

In cellular assays, this compound has been used to probe the effects of sulfonamides on enzyme activity related to folate synthesis pathways. These studies help elucidate the pharmacological mechanisms of sulfonamide drugs.

Synthetic Routes

Several synthetic routes have been developed for producing this compound:

  • Starting Materials :
    • Adamantan-1-ol
    • 2-bromoethyl-2,4,6-trimethylbenzenesulfonamide
  • Reaction Conditions :
    • The reaction typically involves nucleophilic substitution where the hydroxyl group of adamantan-1-ol reacts with the bromide under basic conditions to form the ether linkage.
  • Purification :
    • The product can be purified using recrystallization or column chromatography techniques.

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function. The sulfonamide group can interact with bacterial enzymes, disrupting their activity. These interactions lead to the compound’s antiviral and antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous sulfonamides from published sources:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Evidence Source
N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide (Target) C₂₃H₃₁NO₃S 425.57 g/mol Adamantane-oxyethyl, trimethylbenzene sulfonamide -
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide C₁₉H₂₁NO₅S₃ 439.57 g/mol Furan, thiophene-sulfonyl, trimethylbenzene
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide C₂₀H₂₂FN₃O₂S₂ 419.53 g/mol 3-Fluorophenyl-thiazole, trimethylbenzene
H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) C₁₄H₁₈N₄O₂S·2HCl 377.29 g/mol Isoquinoline, methylaminoethyl
Key Observations:
  • Adamantane vs. Heterocyclic Groups : The adamantane group in the target compound introduces significant steric bulk and lipophilicity compared to the furan/thiophene () or fluorophenyl-thiazole () substituents in analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Molecular Weight : The target compound (425.57 g/mol) is lighter than the furan/thiophene derivative (439.57 g/mol, ) but heavier than the fluorophenyl-thiazole analog (419.53 g/mol, ).
  • Sulfonamide Core: All compounds share a sulfonamide backbone, but substitution patterns (e.g., trimethylbenzene vs.
Adamantane-Containing Sulfonamides

The adamantane group is known for enhancing metabolic stability and binding to hydrophobic pockets in enzymes or receptors. For example, adamantane derivatives are prevalent in antiviral and kinase inhibitor therapies. The target compound’s adamantane-oxyethyl chain may confer prolonged half-life compared to H-series inhibitors like H-8 (), which lack rigid bicyclic systems.

Heterocyclic Sulfonamides
  • The thiazole ring may mimic peptide bonds, aiding in protease or kinase inhibition.
Isoquinoline Sulfonamides (H-Series, )

Compounds like H-8 () are well-documented as protein kinase A (PKA) inhibitors. Their isoquinoline sulfonamide core facilitates competitive ATP binding, whereas the target compound’s adamantane group may favor allosteric modulation or non-ATP competitive mechanisms.

Notes

  • Structural comparisons are based on available evidence; biological activity data for the target compound are speculative.
  • Adamantane’s impact on drug-likeness (e.g., LogP, bioavailability) warrants computational modeling or in vitro assays.
  • Commercial availability of analogs () underscores the feasibility of synthesizing the target compound for research.

Q & A

Basic Research Questions

Q. What are the key structural features of N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide, and how do they influence its reactivity?

  • The compound combines a sulfonamide group attached to a 2,4,6-trimethylbenzene ring with an adamantane-derived ethoxy side chain. The adamantane moiety provides rigidity and lipophilicity, enhancing membrane permeability, while the sulfonamide group enables hydrogen bonding and interactions with biological targets like enzymes or receptors .
  • Methodological Insight : X-ray crystallography (e.g., disorder modeling in similar sulfonamides) and computational modeling (e.g., density functional theory) are recommended to analyze steric effects and electronic distribution .

Q. What synthetic routes are commonly employed for this compound?

  • Synthesis typically involves functionalizing adamantane via halogenation or oxidation, followed by coupling with a sulfonamide precursor (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) under alkaline conditions. Triethylamine is often used to neutralize HCl byproducts, and solvents like dichloromethane or acetonitrile optimize reaction efficiency .
  • Critical Step : Purification via column chromatography or recrystallization ensures high purity (>98%), as residual solvents (e.g., triethylamine) must be minimized for biological assays .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Techniques :

  • HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) to assess purity.
  • NMR (¹H/¹³C) to confirm substituent positions and detect stereochemical anomalies .
  • Mass Spectrometry (ESI-TOF) for molecular weight validation .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the compound’s bioactivity, and how can they be addressed?

  • Challenge : Balancing lipophilicity (from adamantane) with aqueous solubility for in vivo efficacy.
  • Solution : Co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based formulations improve solubility without compromising stability .
  • Data Contradiction : Some adamantane derivatives show enhanced antiviral activity but reduced antibacterial efficacy due to steric hindrance. Dose-response assays and molecular docking studies are critical to resolve such discrepancies .

Q. How can researchers reconcile conflicting data on the compound’s mechanism of action?

  • Case Study : Antiviral activity against Dengue virus (DENV) may involve inhibition of viral NS3 protease, while antibacterial effects could stem from sulfonamide-mediated dihydropteroate synthase (DHPS) inhibition.
  • Methodology :

  • Enzyme Inhibition Assays (e.g., fluorescence-based protease activity assays) .
  • Isothermal Titration Calorimetry (ITC) to quantify binding affinities for target proteins .

Q. What advanced analytical methods are suitable for studying its structure-activity relationships (SAR)?

  • SAR Strategies :

Substituent Modification Impact on Activity Reference
Adamantane → CyclohexaneReduced antiviral potency
2,4,6-Trimethyl → HalogenationEnhanced enzyme binding
  • Techniques : Free-energy perturbation (FEP) calculations and 3D-QSAR models to predict bioactivity trends .

Q. How does the compound’s crystal packing affect its physicochemical properties?

  • Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, influencing melting point and solubility. Disorder in the adamantane-ethoxy group (observed in similar structures) necessitates temperature-controlled crystallization .

Q. What are the compound’s potential off-target effects, and how can they be mitigated?

  • Risk : Adamantane derivatives may inhibit cytochrome P450 enzymes, leading to drug-drug interactions.
  • Mitigation : Metabolic stability assays (e.g., liver microsome incubation) paired with LC-MS/MS metabolite profiling .

Methodological Recommendations

  • For Biological Screening : Use DENV replicon systems or bacterial minimum inhibitory concentration (MIC) assays to validate antiviral/antibacterial claims .
  • For Synthetic Chemistry : Optimize coupling reactions using Mitsunobu conditions for stereochemical control in adamantane derivatives .
  • For Data Reproducibility : Adopt standardized protocols for solvent removal (e.g., rotary evaporation under reduced pressure) and purity thresholds (>95%) .

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